
Heptadeca-1,3-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-1,3-dien-1-OL is a long-chain fatty alcohol with the molecular formula C17H24O. This compound is characterized by the presence of two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadeca-1,3-dien-1-OL can be synthesized through several methods, including the reduction of heptadeca-1,3-dien-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of heptadeca-1,3-diene, where the diene is first treated with borane followed by oxidation with hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of heptadeca-1,3-dien-1-one. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadeca-1,3-dien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form heptadeca-1,3-dien-1-one.
Reduction: The double bonds can be reduced to form heptadecan-1-OL.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Heptadeca-1,3-dien-1-one.
Reduction: Heptadecan-1-OL.
Substitution: Heptadeca-1,3-dien-1-chloride or heptadeca-1,3-dien-1-bromide.
Scientific Research Applications
Heptadeca-1,3-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadeca-1,3-dien-1-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the NF-κB signaling pathway . Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Heptadeca-1,3-dien-1-OL can be compared with other long-chain fatty alcohols such as:
Heptadeca-1,9-dien-4,6-diyn-3-ol: Similar in structure but contains additional triple bonds, which may confer different chemical properties and reactivity.
Falcarinol: Another long-chain fatty alcohol with known biological activities, including anti-cancer properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for synthetic and industrial applications.
Properties
CAS No. |
125920-11-8 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadeca-1,3-dien-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h14-18H,2-13H2,1H3 |
InChI Key |
BFFPJBRLHQYQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


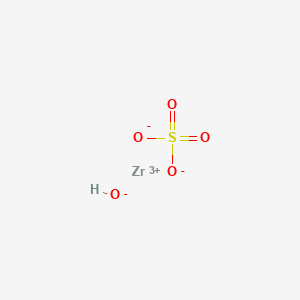
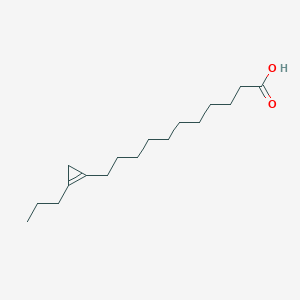
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
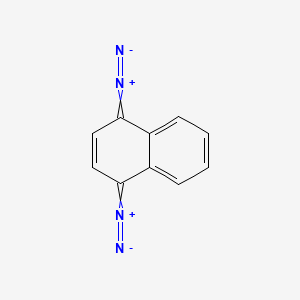
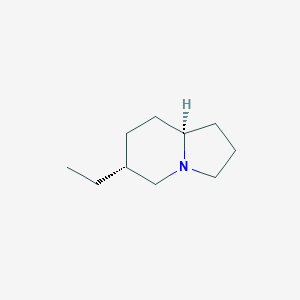


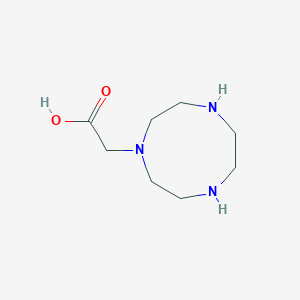

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

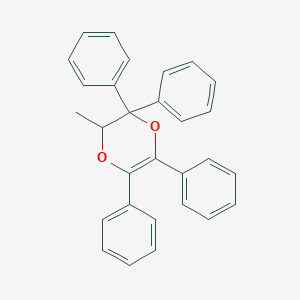
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
